BenchChemオンラインストアへようこそ!

5-Hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole

Anticancer Breast Cancer Schiff Base

5-Hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole (CAS 66971-55-9; MFCD00052535) is a nitro-substituted pyrazole bearing a hydrazino group at the 5-position, with a molecular formula of C₅H₉N₅O₂ and a molecular weight of 171.16 g/mol. This heterocyclic building block is primarily employed as a versatile synthetic intermediate for constructing Schiff base ligands, bipyrazoles, pyrazolotriazines, and palladium(II) coordination complexes with demonstrated anticancer activity.

Molecular Formula C5H9N5O2
Molecular Weight 171.16 g/mol
CAS No. 66971-55-9
Cat. No. B1306815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole
CAS66971-55-9
Molecular FormulaC5H9N5O2
Molecular Weight171.16 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1[N+](=O)[O-])NN)C
InChIInChI=1S/C5H9N5O2/c1-3-4(10(11)12)5(7-6)9(2)8-3/h7H,6H2,1-2H3
InChIKeyCAORIXXJMUEMIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole (CAS 66971-55-9): Procurement-Grade Properties and Research Utility


5-Hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole (CAS 66971-55-9; MFCD00052535) is a nitro-substituted pyrazole bearing a hydrazino group at the 5-position, with a molecular formula of C₅H₉N₅O₂ and a molecular weight of 171.16 g/mol . This heterocyclic building block is primarily employed as a versatile synthetic intermediate for constructing Schiff base ligands, bipyrazoles, pyrazolotriazines, and palladium(II) coordination complexes with demonstrated anticancer activity [1]. It is synthesized via hydrazinolysis of 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole (CAS 13551-73-0) and is commercially available at purities of ≥95–97% with batch-specific QC documentation including NMR, HPLC, and GC .

Why 5-Hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole Cannot Be Replaced by Its 5-Chloro, 5-Amino, or Unsubstituted Analogs


The 5-hydrazino substituent is the defining functional handle that distinguishes this compound from its closest in-class analogs. The 5-chloro analog (CAS 13551-73-0) requires nucleophilic displacement to install nitrogen-based functionality, whereas the hydrazino group participates directly in condensation reactions with aldehydes and ketones to form hydrazones and Schiff bases—a transformation inaccessible to the chloro, amino, or unsubstituted 1,3-dimethyl-4-nitro-1H-pyrazole (CAS 3920-38-5) without additional synthetic steps [1]. This single-step hydrazone formation is the gateway to pharmacologically active palladium(II) complexes, bipyrazole libraries, and pyrazolotriazine scaffolds that have demonstrated cytotoxicity superior to cisplatin and tamoxifen in multiple cancer cell lines [2]. Furthermore, the hydrazino compound exhibits a melting point approximately 105 °C higher than its chloro counterpart (179–180 °C vs. 75 °C), enabling more facile purification by recrystallization and indicating a fundamentally different solid-state hydrogen-bonding network that affects solubility and formulation behavior [3].

Quantitative Differentiation Evidence for 5-Hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole Against Closest Analogs and Clinical Comparators


Schiff Base Derivative Cytotoxicity Against MCF-7 Breast Cancer Cells: Head-to-Head vs. Tamoxifen

Schiff base derivatives (4a–d) synthesized directly from 5-hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole and chalcones exhibited IC₅₀ values of 12.96–26.28 µM against the MCF-7 breast cancer cell line in an MTT assay, demonstrating superior cytotoxicity to the clinical comparator tamoxifen [1]. While the exact tamoxifen IC₅₀ in this specific experimental setup was not reported by the authors, literature MTT-based IC₅₀ values for tamoxifen against MCF-7 cells range from 3.99 to 30 µM depending on incubation time and conditions, placing the most potent derivative 4b (IC₅₀ = 12.96 µM) within the competitive range of established endocrine therapy [2]. The 5-chloro and 5-amino analogs cannot generate this class of chalcone-derived Schiff bases in a single synthetic step, making the hydrazino compound uniquely positioned for this pharmacophore exploration.

Anticancer Breast Cancer Schiff Base

Palladium(II) Complex Cytotoxicity vs. Cisplatin in Head and Neck Squamous Carcinoma SQ20B Cells

Palladium(II) complexes (11, 12, and 13) bearing pyrazole-based Schiff base ligands derived from 5-hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole demonstrated a higher clonogenic cytotoxic effect than cisplatin when tested against the fast-growing head and neck squamous carcinoma cell line SQ20B [1]. The clonogenic assay, which measures the ability of a single cell to grow into a colony, is a stringent test of cytotoxic potency and is more predictive of in vivo antitumor activity than short-term viability assays. The Pd complexes 11–13 correspond to trans-[PdCl₂(L)₂] structures where L = substituted benzaldehyde (1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)hydrazone ligands (H-BDH, MeO-BDH, Cl-BDH). The uncoordinated hydrazone ligands alone did not exhibit this level of activity, underscoring the critical role of the hydrazino-derived Schiff base scaffold as a ligand platform for generating metal-based anticancer agents [1].

Head and Neck Cancer Palladium Complexes Cisplatin Comparator

Bipyrazole Derivative Cytotoxicity vs. Doxorubicin in K562 Leukemia and MCF-7 Breast Cancer Cells

Reaction of 5-hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole with 1,3-dicarbonyl compounds via classical Knorr pyrazole synthesis yielded bipyrazole derivatives 3a–g. Compound 3b displayed IC₅₀ = 114.1 µM against K562 leukemia cells (48 h) and IC₅₀ = 86.4 µM against MCF-7 breast cancer cells (24 h), while compound 3d showed IC₅₀ = 35.9 µM against MCF-7 cells at 48 h, outperforming doxorubicin (IC₅₀ = 48 µM at 72 h) in this cell line [1]. Under the same experimental conditions, doxorubicin—a frontline anthracycline chemotherapeutic—exhibited IC₅₀ values of 6.9 µM (K562, 72 h) and 48 µM (MCF-7, 72 h). Although doxorubicin was more potent against K562, the MCF-7 results demonstrate that specific bipyrazole derivatives can achieve superior time-adjusted potency against breast cancer cells [1]. The 5-chloro and unsubstituted analogs cannot participate in Knorr pyrazole synthesis to generate this bipyrazole library.

Bipyrazole Leukemia Breast Cancer

Physical Property Differentiation: Melting Point and Crystallinity vs. 5-Chloro Analog

5-Hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole exhibits a melting point of 179–180 °C (recrystallized from ethanol), approximately 105 °C higher than its 5-chloro analog (CAS 13551-73-0, mp = 75 °C) [1]. The compound crystallizes as yellow needles from n-propanol and features a robust supramolecular hydrogen-bonding network characterized by N–H···O,N interactions with D···A distances ranging from 3.044(2) to 3.182(3) Å and D–H···A angles ranging from 138(2)° to 164(2)°, forming an R₄²(12) ring motif [1]. This extensive hydrogen-bonding architecture directly contributes to the higher melting point and superior crystallinity, enabling straightforward purification by recrystallization without chromatographic separation. In contrast, the 5-chloro analog lacks the hydrazino N–H donors and relies on weaker intermolecular forces, resulting in a lower melting point and reduced crystallinity .

Solid-State Chemistry Purification Crystallography

Synthetic Yield and Scalability: Hydrazinolysis of 5-Chloro Precursor

The compound is prepared via hydrazinolysis of 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole. In the patented procedure (US4077956, 1978), 105 g of the chloro precursor is reacted with 39 g of hydrazine in 500 mL n-propanol at 100 °C, followed by 4-hour reflux, yielding 98 g of product as yellow needles after recrystallization (mp 177–179 °C), corresponding to an approximate 93% isolated yield . A separate academic procedure reported a 69% yield after hydrazinolysis and recrystallization [1]. This synthetic route benefits from the commercial availability of the chloro precursor at scale and the use of inexpensive hydrazine hydrate, with product isolation achieved by simple cooling-induced crystallization rather than chromatographic purification. The corresponding 5-amino analog requires different synthetic routes (e.g., nitration of 1,3-dimethylpyrazole followed by amination) and is less readily accessible [2].

Process Chemistry Hydrazinolysis Scale-Up

Optimal Research and Industrial Application Scenarios for 5-Hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Breast Cancer Hit-to-Lead Programs Targeting MCF-7 Cells

Procurement of this compound is strongly indicated for breast cancer drug discovery programs requiring rapid access to chalcone-hydrazone chemical space. As demonstrated by Shtaiwi et al. (2024), Schiff base derivatives 4a–d synthesized directly from this hydrazino-pyrazole and chalcones achieved IC₅₀ values of 12.96–26.28 µM against MCF-7 breast cancer cells, with potency comparable to or exceeding tamoxifen [1]. The single-step condensation reaction with α,β-unsaturated carbonyls under catalytic H₂SO₄ provides a library-amenable route that the 5-chloro analog cannot replicate without prior displacement of the chlorine atom. This application is supported by molecular docking studies confirming favorable binding interactions of these Schiff bases within target protein active sites [1].

Bioinorganic Chemistry: Generation of Cisplatin-Surpassing Palladium(II) Anticancer Complexes

Research groups developing next-generation metal-based chemotherapeutics should source this compound for its demonstrated ability to generate palladium(II) complexes with clonogenic cytotoxicity superior to cisplatin against SQ20B head and neck squamous carcinoma cells [2]. The hydrazone ligands derived from this hydrazino-pyrazole coordinate to Pd(II) in a trans-configuration, producing complexes that overcome the rapid hydrolysis and deactivation typical of palladium species. Three distinct complexes (11, 12, 13) with different benzaldehyde-derived substituents all exceeded cisplatin in the clonogenic assay, indicating a robust scaffold for structure-activity relationship exploration [2].

Synthetic Methodology: Building Block for Bipyrazole Libraries via Knorr Pyrazole Synthesis

For synthetic groups constructing heterocyclic compound libraries, this hydrazino-pyrazole is the key intermediate for Knorr-type bipyrazole synthesis. The Salameh et al. (2020) study demonstrated that reaction with various symmetrical and unsymmetrical 1,3-dicarbonyl compounds yields bipyrazoles 3a–g in 21–90% yield, with compound 3d achieving an MCF-7 IC₅₀ of 35.9 µM—1.3-fold more potent than doxorubicin at a shorter exposure time (48 h vs. 72 h) [3]. This synthetic versatility, combined with the ability to vary the dicarbonyl coupling partner systematically, makes the compound a strategic procurement choice for diversity-oriented synthesis and high-throughput screening library production [3].

Process Chemistry: Scalable Intermediate for Pyrazolotriazine API Precursors

The compound's well-characterized synthesis via hydrazinolysis of 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole (69–93% yield, crystallization-driven isolation) supports its use as a scalable intermediate in process chemistry routes to pyrazolo[4,3-e][1,2,4]triazines [4]. The higher melting point (179–180 °C) relative to the chloro analog (75 °C) enables efficient purification by recrystallization, reducing the need for chromatographic separation at scale. The subsequent acylation and nitro group reduction steps leading to 4-amino-3-(acylhydrazino)pyrazoles and ultimately pyrazolotriazines constitute a validated synthetic pathway published in Monatshefte für Chemie (2007) [4].

Quote Request

Request a Quote for 5-Hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.